molecular formula C8H11NO3S B14036580 1-(6-(Methylsulfonyl)pyridin-3-yl)ethanol

1-(6-(Methylsulfonyl)pyridin-3-yl)ethanol

Cat. No.: B14036580
M. Wt: 201.25 g/mol
InChI Key: SHGZGAQIOCKJFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Pyridine (B92270) Derivatives in Modern Organic and Medicinal Chemistry Research

Pyridine, a six-membered heteroaromatic ring containing one nitrogen atom, is a fundamental building block in a vast array of chemical compounds. pharmaguideline.comslideshare.net Its derivatives are integral to numerous natural products, including essential vitamins and alkaloids. frontiersin.org In the realm of medicinal chemistry, the pyridine nucleus is a "privileged scaffold," meaning it is a recurring motif in a multitude of biologically active compounds and approved drugs. frontiersin.org The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a base, allowing for crucial interactions with biological targets like enzymes and receptors. pharmaguideline.com This versatility has led to the development of pyridine-containing drugs with a wide spectrum of therapeutic applications, including antimicrobial, anti-inflammatory, and antitumor agents. frontiersin.org

Role of Sulfone Moieties in Chemical Structure and Reactivity

The sulfone group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms, is a powerful functional group in organic chemistry. nih.gov The strong electron-withdrawing nature of the sulfonyl group significantly influences the electronic properties of a molecule, impacting its reactivity, polarity, and metabolic stability. nih.gov In medicinal chemistry, the incorporation of a sulfone moiety can enhance a compound's pharmacokinetic profile, improve its ability to cross cell membranes, and provide additional points for hydrogen bonding, thereby increasing its binding affinity to biological targets. nih.gov Furthermore, sulfones are versatile synthetic intermediates, allowing for a variety of chemical transformations. nih.gov

Contextualization of 1-(6-(Methylsulfonyl)pyridin-3-yl)ethanol within Contemporary Chemical Research

The compound this compound is situated at the intersection of these two important chemical domains. The presence of the methylsulfonyl group on the pyridine ring is expected to modulate the electron density of the aromatic system, influencing its reactivity and potential biological interactions. The ethanol (B145695) substituent at the 3-position of the pyridine ring introduces a chiral center and a hydroxyl group, which can participate in hydrogen bonding and serve as a handle for further synthetic modifications. This combination of functionalities suggests that this compound could be a valuable intermediate in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.

Overview of Research Trajectories for Related Pyridyl Alcohol and Sulfone Architectures

Research into pyridyl alcohols and sulfone-containing heterocycles is an active and fruitful area of investigation. The development of efficient synthetic routes to chiral pyridyl ethanols is of significant interest, as these compounds are valuable building blocks for asymmetric synthesis. lookchem.com For instance, stereospecific substitution reactions of 1-(pyridinyl)ethanols have been developed to produce a variety of chiral pyridine derivatives. lookchem.com

In parallel, the synthesis and application of pyridine sulfone derivatives are being extensively explored. For example, difluoromethyl 2-pyridyl sulfone has emerged as a versatile reagent in organofluorine chemistry. nih.govresearchgate.netrsc.orgrsc.org The unique reactivity of the sulfone group in these compounds allows for the introduction of fluorine-containing motifs into organic molecules, a strategy often employed in drug design to enhance metabolic stability and binding affinity. rsc.org The study of such related architectures provides a framework for understanding the potential synthetic utility and research directions for this compound.

Interactive Data Tables

To further illustrate the chemical context of this compound, the following tables provide information on related compounds.

Table 1: Properties of Related Pyridine Sulfone Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
2-(Methylsulfonyl)pyridine17075-14-8C6H7NO2S157.19
5-(Methylsulfonyl)pyridin-3-amine1067530-19-1C6H8N2O2S172.20

Table 2: Synthesis of Pyridyl Ethanol Derivatives

ProductReactantsReagents/ConditionsReference
1-Pyridin-4-yl-ethanol4-AcetylpyridineFormic acid, triethylamine, Pd(0)EnCat in ethyl acetate (B1210297) chemicalbook.com
4-Pyridineethanol4-Pyridineacetic acid ethyl esterLithium aluminum hydride in THF prepchem.com
1-Phenyl-2-(pyridin-3-yl)ethanol3-Methylpyridine, BenzaldehydeDimethylethylamine, water google.com
(5-Ethyl-2-pyridyl)ethyl methanesulfonate(5-Ethyl-2-pyridyl)ethanol, Methanesulfonyl chlorideTriethylamine in methylene (B1212753) chloride

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H11NO3S

Molecular Weight

201.25 g/mol

IUPAC Name

1-(6-methylsulfonylpyridin-3-yl)ethanol

InChI

InChI=1S/C8H11NO3S/c1-6(10)7-3-4-8(9-5-7)13(2,11)12/h3-6,10H,1-2H3

InChI Key

SHGZGAQIOCKJFV-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=C(C=C1)S(=O)(=O)C)O

Origin of Product

United States

Strategic Methodologies for the Chemical Synthesis of 1 6 Methylsulfonyl Pyridin 3 Yl Ethanol

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 1-(6-(methylsulfonyl)pyridin-3-yl)ethanol reveals several viable disconnection points, suggesting multiple synthetic pathways. The primary disconnections involve the carbon-carbon bond of the ethanol (B145695) side chain and the carbon-sulfur bond of the methylsulfonyl group, as well as the bonds forming the pyridine (B92270) ring itself.

Route A focuses on the late-stage introduction of the ethanol group. The primary disconnection is at the C-C bond of the ethanol side chain, leading back to a key intermediate, 3-acetyl-6-(methylsulfonyl)pyridine. This ketone can be synthesized from a precursor such as 3-acetyl-6-chloropyridine or 3-acetyl-6-(methylthio)pyridine. The reduction of the acetyl group to the corresponding ethanol is a well-established transformation.

Route B disconnects the C-S bond of the methylsulfonyl group. This approach starts with a pre-functionalized pyridine bearing the ethanol side chain, such as 1-(6-chloropyridin-3-yl)ethanol. The methylsulfonyl group can then be introduced via nucleophilic aromatic substitution with a sulfinate salt or through a metal-catalyzed cross-coupling reaction.

Route C involves the construction of the pyridine ring from acyclic precursors already containing the necessary functionalities or their precursors. This convergent approach, often utilizing multicomponent reactions, can assemble the substituted pyridine core in a single step.

Retrosynthetic Disconnection Key Intermediates Forward Synthesis Approach
C(3)-C(ethanol) bond3-Acetyl-6-(methylsulfonyl)pyridineReduction of the ketone
C(6)-S bond1-(6-Chloropyridin-3-yl)ethanol, Sodium methanesulfinateNucleophilic aromatic substitution or Cross-coupling
Pyridine ring bondsAcyclic carbonyl compounds, ammonia (B1221849) sourceMulticomponent cyclocondensation reactions

Classical Synthetic Approaches to the Pyridine Core Featuring Methylsulfonyl Functionality

Traditional synthetic strategies often involve the stepwise construction and functionalization of the pyridine ring. These methods provide a high degree of control over the substitution pattern.

Construction of the Pyridine Ring System with Subsequent Functionalization

One classical approach begins with the synthesis of a substituted pyridine ring, which is subsequently elaborated to introduce the methylsulfonyl and ethanol groups. For instance, the Hantzsch pyridine synthesis or similar condensation reactions can provide a dihydropyridine (B1217469) intermediate that is then oxidized to the aromatic pyridine. researchgate.netwum.edu.pk Functional group interconversions on the pre-formed pyridine ring are then carried out. For example, a halogenated pyridine, such as 6-chloropyridine-3-carbonitrile, can serve as a versatile intermediate. The cyano group can be converted to an acetyl group via a Grignard reaction, followed by reduction to the ethanol. The chloro group at the 6-position can then be displaced by a methylthio group, which is subsequently oxidized.

Introduction of the Methylsulfonyl Group via Oxidation Pathways

The oxidation of a methylthio-substituted pyridine is a common and efficient method for introducing the methylsulfonyl group. The precursor, 6-(methylthio)pyridine, can be synthesized through nucleophilic aromatic substitution of a leaving group (e.g., a halogen) at the 6-position with sodium thiomethoxide. The subsequent oxidation of the sulfide (B99878) to the sulfone can be achieved using various oxidizing agents.

Common oxidizing agents for the conversion of pyridyl sulfides to sulfones include:

Oxidizing Agent Reaction Conditions Advantages Disadvantages
m-Chloroperoxybenzoic acid (m-CPBA)Dichloromethane (B109758), 0 °C to room temperatureHigh yields, readily availablePotential for over-oxidation, requires careful temperature control
Hydrogen peroxide (H₂O₂) with a catalyst (e.g., Na₂WO₄)Acetic acid or other solvents"Green" oxidant, cost-effectiveOften requires a metal catalyst, which may need to be removed
Oxone® (potassium peroxymonosulfate)Methanol/waterStable, easy to handleCan require biphasic solvent systems

This oxidation step is typically high-yielding and tolerant of a wide range of functional groups, making it a robust method for the synthesis of pyridyl sulfones.

Direct and Convergent Synthetic Routes

More modern synthetic strategies aim to construct the target molecule in a more convergent and efficient manner, often through the use of metal-catalyzed cross-coupling reactions or one-pot multicomponent reactions.

Exploration of Cross-Coupling Reactions for Pyridine-Alkyl Sulfone Linkage

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi couplings, have become powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. orgsyn.orgwikipedia.orgnih.govorganic-chemistry.orgnih.govmdpi.comresearchgate.netmdpi.comnih.gov These reactions can be employed to directly couple a methylsulfonyl-containing fragment to the pyridine ring.

For instance, a Negishi coupling can be performed between a pyridylzinc reagent and an aryl or alkyl halide bearing a methylsulfonyl group. orgsyn.orgwikipedia.orgnih.govorganic-chemistry.org Alternatively, a Suzuki coupling can unite a pyridylboronic acid with a suitable partner. nih.govmdpi.comresearchgate.netmdpi.comnih.gov These methods offer high functional group tolerance and can be used to construct the core structure of this compound in a convergent manner. For example, coupling 6-bromopyridin-3-yl)ethanol with a methylsulfonyl-containing boronic acid derivative could be a viable route.

Cross-Coupling Reaction Pyridine Substrate Coupling Partner Catalyst/Ligand System
Suzuki Coupling6-Halopyridin-3-yl derivative(Methylsulfonyl)phenylboronic acidPd(PPh₃)₄, PdCl₂(dppf)
Negishi Coupling6-Halopyridin-3-yl derivative(Methylsulfonyl)phenylzinc halidePd(OAc)₂/SPhos, NiCl₂(dppp)

Stereoselective Synthesis of Enantiopure this compound

The creation of a single, desired stereoisomer of this compound is paramount for its application in pharmaceuticals, where biological activity is often enantiomer-specific. To this end, several stereoselective strategies have been explored, primarily revolving around the asymmetric reduction of its corresponding ketone precursor, 1-(6-(methylsulfonyl)pyridin-3-yl)ethanone.

Asymmetric Reduction Strategies for Corresponding Ketone Precursors

The asymmetric reduction of prochiral ketones is a widely employed and effective method for producing chiral alcohols. For the synthesis of this compound, transition-metal catalyzed transfer hydrogenation and catalytic hydrogenation are prominent strategies.

Asymmetric Transfer Hydrogenation (ATH): This method typically utilizes a ruthenium catalyst complexed with a chiral ligand. The hydrogen source is often an isopropanol (B130326)/water mixture or a formic acid/triethylamine azeotrope. The choice of chiral ligand is critical in determining the enantioselectivity of the reduction. Ligands such as N-tosylated diamines, including TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), have shown considerable success in the asymmetric reduction of various aromatic and heteroaromatic ketones. While specific data for the target ketone is not extensively published, analogous reductions of pyridyl ketones suggest that high yields and excellent enantiomeric excesses (ee) are achievable under optimized conditions.

Catalytic Hydrogenation: This approach involves the use of molecular hydrogen as the reductant in the presence of a chiral catalyst, often based on rhodium or ruthenium complexes with chiral phosphine (B1218219) ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). These methods can be highly efficient, often requiring lower catalyst loadings and generating less waste compared to transfer hydrogenation. The success of this strategy is highly dependent on the substrate, catalyst, and reaction conditions.

A key challenge in the asymmetric reduction of pyridyl ketones is the potential for catalyst inhibition by the nitrogen atom of the pyridine ring. Careful selection of the catalyst and reaction conditions is therefore necessary to achieve high catalytic activity and enantioselectivity.

Chiral Auxiliary and Organocatalytic Approaches

Organocatalysis: Organocatalytic reductions offer a metal-free alternative for the synthesis of chiral alcohols. Chiral organocatalysts, such as those based on thiourea-amines or chiral phosphoric acids, can activate the ketone and the reducing agent, typically a Hantzsch ester or trichlorosilane, to facilitate enantioselective hydride transfer. The development of efficient organocatalytic systems for the reduction of heteroaromatic ketones is an active area of research. These methods can provide high enantioselectivities under mild reaction conditions.

StrategyCatalyst/ReagentReductantKey Features
Asymmetric Transfer HydrogenationRu-TsDPEN complexIsopropanol or HCOOH/NEt3Mild conditions, high enantioselectivity for many ketones.
Catalytic HydrogenationRh/Ru-BINAP complexH2High atom economy, potentially high turnover numbers.
Chiral AuxiliaryEvans oxazolidinonesBorane (B79455) reagentsPredictable stereochemical outcome, but requires stoichiometric auxiliary.
OrganocatalysisChiral thiourea-amineHantzsch ester or HSiCl3Metal-free, mild conditions.

Biocatalytic Transformations for Enantioselective Production

Biocatalysis has emerged as a powerful and sustainable tool for the synthesis of enantiopure compounds. Alcohol dehydrogenases (ADHs), also known as ketoreductases (KREDs), are particularly well-suited for the asymmetric reduction of prochiral ketones. These enzymes exhibit exquisite chemo-, regio-, and stereoselectivity, often operating under mild, aqueous conditions.

For the synthesis of this compound, a screening of various ADHs from different microbial sources (e.g., Lactobacillus kefir, Pseudomonas putida) could identify a suitable biocatalyst. The reduction typically employs a whole-cell system or an isolated enzyme, with a co-factor regeneration system being crucial for economic viability. A common approach for co-factor regeneration is the substrate-coupled method, where a sacrificial alcohol like isopropanol is used to reduce the oxidized co-factor (NADP+ to NADPH).

The advantages of biocatalysis include high enantioselectivity (often >99% ee), mild reaction conditions (ambient temperature and pressure, neutral pH), and reduced environmental impact. The substrate scope of ADHs is continually being expanded through enzyme engineering and discovery of novel biocatalysts.

Process Optimization and Green Chemistry Principles in Synthesis

The development of a commercially viable synthesis for this compound necessitates a strong focus on process optimization and the incorporation of green chemistry principles. The goal is to maximize yield, purity, and efficiency while minimizing waste, energy consumption, and the use of hazardous materials.

Solvent Selection and Reaction Condition Refinement

The choice of solvent is a critical factor in any chemical process, with significant implications for safety, environmental impact, and cost. Green chemistry principles advocate for the use of safer, more environmentally benign solvents. mdpi.cominstituteofsustainabilitystudies.comjddhs.com For the synthesis of this compound, this could involve:

Replacing hazardous solvents: Traditional solvents like chlorinated hydrocarbons should be replaced with greener alternatives such as ethanol, 2-propanol, or even water where possible. instituteofsustainabilitystudies.com

Solvent-free or highly concentrated reactions: Conducting reactions under solvent-free or highly concentrated conditions can significantly reduce waste and improve process efficiency. instituteofsustainabilitystudies.com

Refinement of reaction conditions, including temperature, pressure, reaction time, and catalyst loading, is essential for optimizing the synthesis. Design of Experiments (DoE) can be a powerful tool to systematically investigate the effects of multiple variables and identify the optimal reaction parameters.

Catalytic Systems for Enhanced Efficiency and Selectivity

The use of catalysts is a cornerstone of green chemistry, as they can significantly improve reaction efficiency and reduce waste by enabling reactions to proceed under milder conditions with high selectivity. nih.gov For the synthesis of enantiopure this compound, the focus should be on:

High-turnover catalysts: Developing or selecting catalysts with high turnover numbers (TON) and turnover frequencies (TOF) to minimize the amount of catalyst required.

Biocatalysis: As discussed earlier, the use of enzymes as catalysts represents a highly sustainable approach due to their biodegradability, high selectivity, and operation under mild conditions. mdpi.com

By integrating these strategic methodologies and principles, the synthesis of enantiopure this compound can be achieved in a manner that is not only scientifically elegant but also economically viable and environmentally responsible.

Isolation and Purification Techniques for High-Purity Product

Achieving a high-purity final product is contingent upon effective isolation and purification methodologies. Following the reduction of the ketone precursor, the reaction mixture typically contains the desired ethanol product, residual reagents, catalysts, and potential by-products. A multi-step purification protocol is therefore essential.

Initial Work-up and Extraction:

The first step in isolating the product involves quenching the reaction. For reductions employing hydride reagents like sodium borohydride, this is carefully done by adding water or a dilute acid. The crude product is then typically extracted from the aqueous layer into an organic solvent, such as ethyl acetate (B1210297) or dichloromethane. The organic phases are combined, washed with brine to remove residual water, dried over an anhydrous salt like magnesium sulfate (B86663) (MgSO₄), and concentrated under reduced pressure to yield the crude this compound.

Crystallization:

Crystallization is a primary technique for purifying solid organic compounds. The crude product can be dissolved in a minimal amount of a hot solvent or a solvent mixture (e.g., ethanol/water, ethyl acetate/heptane) and allowed to cool slowly. As the solution cools, the solubility of the product decreases, leading to the formation of crystals, while impurities tend to remain in the mother liquor. The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Distillation:

For liquid products or low-melting solids, distillation under reduced pressure (vacuum distillation) can be an effective purification method. This technique separates compounds based on differences in their boiling points. By lowering the pressure, the boiling point of the compound is reduced, which helps to prevent thermal decomposition of the product. This method is particularly useful for removing non-volatile impurities.

Chromatography:

When high levels of purity are required, or when impurities have similar physical properties to the product, column chromatography is the method of choice. Silica (B1680970) gel is a common stationary phase for purifying polar compounds like alcohols. The crude product is loaded onto a column packed with silica gel, and a solvent system (eluent), typically a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate), is passed through the column. nsf.gov The components of the mixture separate based on their differential adsorption to the silica gel and solubility in the eluent. Fractions are collected and analyzed (e.g., by Thin-Layer Chromatography) to identify those containing the pure product.

Another chromatographic technique, ion-exchange chromatography, can be particularly useful for purifying pyridine derivatives. nih.gov This method separates molecules based on their net charge and is effective for removing ionic impurities or separating compounds with different pKa values. nih.gov

The selection of the most appropriate purification technique, or combination of techniques, depends on the physical state of the product, the nature of the impurities, and the desired final purity.

Interactive Table of Purification Techniques

Purification TechniquePrinciple of SeparationTypical Solvents/ConditionsBest Suited For
Extraction Differential solubility between two immiscible liquid phases.Dichloromethane, Ethyl Acetate, Water, BrineInitial isolation of the crude product from the aqueous reaction mixture.
Crystallization Difference in solubility of the compound and impurities at different temperatures.Ethanol/Water, Ethyl Acetate/HeptanePurifying solid compounds and removing soluble impurities.
Vacuum Distillation Differences in boiling points at reduced pressure.N/A (Heat and vacuum applied)Purifying liquids or low-melting solids; removing non-volatile impurities.
Silica Gel Chromatography Differential adsorption onto a solid stationary phase.Hexane/Ethyl Acetate gradientsAchieving high purity; separating compounds with similar physical properties. nsf.gov
Ion-Exchange Chromatography Separation based on net surface charge.Aqueous buffers (e.g., ammonium (B1175870) acetate)Removing ionic impurities from pyridine-containing compounds. nih.gov

Chemical Reactivity and Mechanistic Investigations of 1 6 Methylsulfonyl Pyridin 3 Yl Ethanol

Reactivity of the Alcohol Functionality

The secondary alcohol group is a primary site for chemical modification, readily undergoing oxidation, esterification, etherification, and nucleophilic substitution reactions at the adjacent benzylic-like position.

Oxidation Reactions and Derived Carbonyl Compounds

The secondary alcohol of 1-(6-(Methylsulfonyl)pyridin-3-yl)ethanol can be readily oxidized to the corresponding ketone, 1-(6-(methylsulfonyl)pyridin-3-yl)ethanone. This transformation is a common and efficient process in organic synthesis. A variety of oxidizing agents can be employed for this purpose, ranging from chromium-based reagents to milder, more selective modern oxidants. The choice of reagent often depends on the desired reaction conditions and tolerance of other functional groups.

Commonly used oxidizing agents for the conversion of secondary alcohols to ketones include pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC). These reagents are typically used in anhydrous solvents like dichloromethane (B109758) (DCM) to prevent over-oxidation to carboxylic acids. Other methods, such as the Swern oxidation (using oxalyl chloride, dimethyl sulfoxide (B87167) (DMSO), and a hindered base like triethylamine) or the Dess-Martin periodinane (DMP) oxidation, offer milder conditions and are compatible with a wider range of functional groups.

The general mechanism for these oxidations involves the formation of an intermediate, such as a chromate (B82759) ester in the case of chromium-based reagents, followed by an elimination step where a proton is removed from the carbon bearing the hydroxyl group, leading to the formation of the carbon-oxygen double bond of the ketone.

Table 1: Oxidation of this compound This table presents a summary of typical reagents and conditions for the oxidation of the title compound to its corresponding ketone.

Reagent Solvent Typical Conditions Product
Pyridinium Chlorochromate (PCC) Dichloromethane (DCM) Room temperature 1-(6-(methylsulfonyl)pyridin-3-yl)ethanone
Pyridinium Dichromate (PDC) Dichloromethane (DCM) Room temperature 1-(6-(methylsulfonyl)pyridin-3-yl)ethanone
Dess-Martin Periodinane (DMP) Dichloromethane (DCM) Room temperature 1-(6-(methylsulfonyl)pyridin-3-yl)ethanone
Oxalyl chloride, DMSO, Et3N Dichloromethane (DCM) -78 °C to room temp. 1-(6-(methylsulfonyl)pyridin-3-yl)ethanone

Esterification and Etherification Studies

The hydroxyl group of this compound can participate in esterification reactions with carboxylic acids or their derivatives, and etherification reactions with alkyl halides or other electrophiles.

Esterification: The most common method for esterification is the Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. masterorganicchemistry.commasterorganicchemistry.com This is an equilibrium process, and the formation of the ester can be favored by removing water as it is formed or by using an excess of one of the reactants. masterorganicchemistry.com Alternatively, for more sensitive substrates or to achieve higher yields, the alcohol can be reacted with more reactive carboxylic acid derivatives like acyl chlorides or acid anhydrides. chemguide.co.uk These reactions are often carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the acidic byproduct (e.g., HCl). chemguide.co.uk

Etherification: The Williamson ether synthesis is a widely used method for preparing ethers. This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then acts as a nucleophile and displaces a halide from an alkyl halide in an SN2 reaction. The reactivity of the alkyl halide is a key factor, with primary halides being the most effective.

Table 2: Representative Esterification and Etherification Reactions This table outlines common methods for the synthesis of esters and ethers from this compound.

Reaction Reagents Conditions Product Type
Fischer Esterification R-COOH, H+ catalyst Heat, removal of water Ester
Acylation R-COCl, Pyridine Room temperature Ester
Williamson Ether Synthesis 1. NaH; 2. R-X Anhydrous solvent Ether

Nucleophilic Substitution Reactions at the Benzylic Position

The carbon atom bearing the hydroxyl group in this compound is at a "benzylic-like" position due to its attachment to the pyridine ring. This position is susceptible to nucleophilic substitution reactions. The hydroxyl group is a poor leaving group, so it typically needs to be converted into a better leaving group first. This can be achieved by protonation in the presence of a strong acid, followed by reaction with a nucleophile in an SN1-type mechanism, or by conversion to a sulfonate ester (e.g., tosylate or mesylate) or a halide, which can then be displaced by a nucleophile in an SN2 reaction.

The stability of the potential carbocation intermediate at the benzylic position, which would be stabilized by resonance with the pyridine ring, suggests that SN1 pathways are plausible, especially with good leaving groups and in polar, protic solvents. However, the electron-withdrawing nature of the methylsulfonyl group on the pyridine ring would destabilize such a carbocation, potentially favoring an SN2 mechanism. The choice of reaction conditions and the nature of the nucleophile will ultimately determine the predominant mechanistic pathway. khanacademy.org

Transformations Involving the Pyridine Heterocycle

The pyridine ring in this compound is electron-deficient, a characteristic that is further intensified by the presence of the strongly electron-withdrawing methylsulfonyl group. This electronic nature governs its susceptibility to electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) on pyridine is generally much more difficult than on benzene. The nitrogen atom deactivates the ring towards electrophilic attack through its inductive electron-withdrawing effect. wikipedia.orgquimicaorganica.org Furthermore, under the strongly acidic conditions often required for EAS (e.g., nitration or sulfonation), the pyridine nitrogen is protonated, creating a pyridinium ion which is even more strongly deactivated. wikipedia.org

When EAS does occur on a substituted pyridine, the position of attack is influenced by the existing substituents. The pyridine nitrogen directs incoming electrophiles to the 3- and 5-positions. quimicaorganica.orgquora.com In this compound, the 3-position is already substituted. The methylsulfonyl group is a powerful deactivating group and a meta-director. Therefore, any potential electrophilic attack would be directed to the position meta to the sulfonyl group and on the same side as the ethanol (B145695) substituent, which is the 5-position. However, the combined deactivating effects of the pyridine nitrogen and the methylsulfonyl group make electrophilic aromatic substitution on this molecule extremely challenging, likely requiring harsh reaction conditions with low yields. wikipedia.orgyoutube.com

A potential strategy to facilitate electrophilic substitution is the conversion of the pyridine to its N-oxide. The N-oxide is more reactive towards electrophiles, and the oxygen atom can direct substitution to the 4-position. Subsequent deoxygenation would then yield the substituted pyridine. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present at an activated position. The pyridine nitrogen activates the 2- and 4-positions (ortho and para to the nitrogen) towards nucleophilic attack. baranlab.org

In this compound, the methylsulfonyl group is located at the 6-position (ortho to the nitrogen). While not a typical leaving group itself in the same way as a halide, sulfonyl groups can be displaced by strong nucleophiles under certain conditions, although this is less common than halide displacement.

More plausibly, if a leaving group were present at the 2-, 4-, or 6-position, SNAr would be a viable reaction pathway. The presence of the strongly electron-withdrawing methylsulfonyl group at the 6-position would further activate the ring for nucleophilic attack, particularly at the 2- and 4-positions. The substituent at the 3-position, the 1-hydroxyethyl group, is not strongly activating or deactivating for SNAr. Therefore, the regioselectivity of a hypothetical SNAr reaction on a derivative of this compound (e.g., with a chloro or bromo substituent) would be primarily dictated by the activating effect of the ring nitrogen and the additional activation by the methylsulfonyl group.

Table 3: Predicted Regioselectivity of Substitution on the Pyridine Ring This table summarizes the expected outcomes for electrophilic and nucleophilic aromatic substitution on the pyridine ring of the title compound or its derivatives.

Reaction Type Position of Attack Influencing Factors Expected Outcome
Electrophilic Aromatic Substitution 5-position Pyridine nitrogen (meta-directing), -SO2Me (meta-directing) Very difficult, low yield
Nucleophilic Aromatic Substitution (on a halo-derivative) 2- and 4-positions Pyridine nitrogen (ortho/para-activating), -SO2Me (activating) Favorable

Metal-Catalyzed Functionalization of the Pyridine Nucleus

The functionalization of the pyridine core in this compound is significantly influenced by the electronic properties of its substituents. The methylsulfonyl group at the C-6 position and the 1-hydroxyethyl group at the C-3 position create a specific electronic landscape that directs the regioselectivity of metal-catalyzed reactions. Direct C-H functionalization of pyridine rings is a challenging yet powerful tool for molecular diversification. nih.gov For this substrate, the positions ortho and para to the nitrogen (C-2, C-4, C-6) are electronically poor, making them susceptible to certain types of nucleophilic attack but generally difficult to functionalize via electrophilic mechanisms.

Transition-metal-catalyzed C-H activation presents a viable strategy for introducing new carbon-carbon and carbon-heteroatom bonds. nih.gov The inherent challenge lies in achieving regioselectivity on a polysubstituted pyridine. The C-2, C-4, and C-5 positions are potential sites for functionalization. The directing ability of the existing groups and the choice of catalyst are paramount. For instance, palladium- or rhodium-catalyzed C-H arylation might be directed to the C-4 or C-5 position, depending on the coordination of the metal to the pyridine nitrogen or the hydroxyl group. The strong electron-withdrawing nature of the sulfone at C-6 significantly acidifies the ring protons, potentially facilitating metalation.

Below is a table of representative metal-catalyzed cross-coupling reactions that could be applied to the pyridine nucleus, assuming prior conversion of a C-H bond to a C-Halogen bond at the specified position.

Reaction Type Position Coupling Partner Catalyst/Ligand Plausible Product
Suzuki CouplingC-4Phenylboronic acidPd(PPh₃)₄1-(4-Phenyl-6-(methylsulfonyl)pyridin-3-yl)ethanol
Buchwald-HartwigC-5AnilinePd₂(dba)₃ / XPhos1-(5-Anilino-6-(methylsulfonyl)pyridin-3-yl)ethanol
SonogashiraC-2PhenylacetylenePdCl₂(PPh₃)₂ / CuI1-(2-(Phenylethynyl)-6-(methylsulfonyl)pyridin-3-yl)ethanol

This interactive table showcases potential synthetic routes based on established metal-catalyzed reactions on substituted pyridines.

Reactivity of the Methylsulfonyl Group

The methylsulfonyl group is a versatile functional moiety known for its stability and its ability to act as an excellent leaving group in nucleophilic substitution reactions.

Transformations and Derivatizations of the Sulfone Moiety

While aryl sulfones are generally robust, they can undergo specific transformations under forcing conditions. Reductive desulfonylation, for example, can be achieved using strong reducing agents like samarium(II) iodide or magnesium in methanol, which would replace the -SO₂CH₃ group with a hydrogen atom. researchgate.net This provides a method to access the corresponding desulfonylated pyridine derivative. Furthermore, the sulfone can be a precursor to other functional groups, although such transformations are less common than its role as a leaving group.

Transformation Reagents Product
Reductive DesulfonylationMg / MeOH1-(Pyridin-3-yl)ethanol
Reductive CleavageLiAlH₄(product mixture)

This interactive table illustrates potential transformations of the methylsulfonyl group.

Role of the Sulfone as a Leaving Group or Activating Group

The primary role of the methylsulfonyl group on an electron-deficient heteroaromatic ring like pyridine is to act as a powerful activating group and an excellent nucleofuge for nucleophilic aromatic substitution (SNAr). The strong -I and -M effects of the sulfone group polarize the C-6 carbon, making it highly electrophilic and susceptible to attack by nucleophiles. This reactivity is well-documented for sulfones on similar heterocyclic systems like pyrimidines. rsc.orgacs.org

A wide range of nucleophiles, including alkoxides, amines, and thiolates, can displace the methylsulfinate anion. This reaction provides a highly efficient and modular route to a diverse array of 6-substituted pyridines. The reaction typically proceeds under mild conditions, often requiring only a suitable base to deprotonate the nucleophile.

Nucleophile Base (if needed) Product
Sodium Methoxide-1-(6-Methoxypyridin-3-yl)ethanol
BenzylamineK₂CO₃1-(6-(Benzylamino)pyridin-3-yl)ethanol
Sodium Thiophenoxide-1-(6-(Phenylthio)pyridin-3-yl)ethanol
MorpholineK₂CO₃1-(6-Morpholinopyridin-3-yl)ethanol

This interactive table demonstrates the utility of the methylsulfonyl group as a leaving group in SNAr reactions.

Mechanistic Pathways of Key Transformations

Understanding the mechanistic details of these reactions is crucial for optimizing conditions and predicting outcomes.

Reaction Kinetics and Transition State Analysis

The kinetics of SNAr reactions involving pyridyl sulfones are highly dependent on the nature of the nucleophile and the electronic properties of the pyridine ring. Systematic kinetic assays on related phenylsulfonyl pyridine derivatives have shown that the reaction rates can be tuned over several orders of magnitude by introducing substituents on the pyridine ring. rsc.org

For the SNAr reaction on this compound, the reaction is expected to follow a second-order rate law, first order in both the pyridine substrate and the nucleophile. The mechanism proceeds via a two-step addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex. The formation of this intermediate is often the rate-determining step. The stability of the Meisenheimer complex, and thus the reaction rate, is enhanced by the electron-withdrawing sulfonyl group, which delocalizes the negative charge.

Computational studies and transition state analysis of nucleophilic substitution at sulfonyl centers help elucidate the reaction pathway, confirming whether it proceeds synchronously or stepwise through an intermediate. nih.gov

Parameter Effect on SNAr Rate Rationale
Nucleophile StrengthIncreased rateMore potent nucleophiles lower the activation energy for the formation of the Meisenheimer complex.
Solvent PolarityIncreased ratePolar aprotic solvents stabilize the charged Meisenheimer intermediate, accelerating the reaction.
Electron-withdrawing group on NucleophileDecreased rateReduces the nucleophilicity of the attacking species.

This interactive table outlines the key factors influencing the kinetics of the SNAr reaction.

Isotopic Labeling Studies to Elucidate Reaction Mechanisms

Isotopic labeling is a powerful technique for probing reaction mechanisms. chemrxiv.orgnih.gov For the reactions of this compound, several labeling experiments could provide significant mechanistic insight.

For the metal-catalyzed C-H functionalization, deuterium (B1214612) labeling at the C-4 and C-5 positions could determine if C-H bond cleavage is the rate-determining step by measuring the kinetic isotope effect (KIE). A significant KIE would support a mechanism where the C-H bond is broken in the slowest step.

In the case of the SNAr reaction, labeling the oxygen of a hydroxide (B78521) nucleophile with ¹⁸O would confirm that the oxygen atom in the final product originates from the nucleophile and not the solvent. Furthermore, nitrogen-15 (B135050) labeling of the pyridine ring could be used in more complex, multi-step syntheses to track the pyridine core through various transformations, a strategy that has been developed for a variety of N-heterocycles. researchgate.net

Isotope Label Position Reaction Studied Mechanistic Question Answered
Deuterium (D)C-5 of PyridineC-H ArylationIs C-H bond cleavage rate-determining? (Kinetic Isotope Effect)
Oxygen-18 (¹⁸O)Hydroxide NucleophileSNArConfirms the origin of the oxygen in the product.
Nitrogen-15 (¹⁵N)Pyridine NitrogenMulti-step SynthesisTracks the fate of the heterocyclic core. nih.gov

This interactive table presents potential isotopic labeling experiments to investigate reaction mechanisms.

Structural Modifications and Design of Analogues of 1 6 Methylsulfonyl Pyridin 3 Yl Ethanol

Systematic Variation of the Pyridine (B92270) Substituents

Systematic variation of the substituents on the pyridine ring of 1-(6-(methylsulfonyl)pyridin-3-yl)ethanol allows for a fine-tuning of its electronic and steric properties. The electron-deficient nature of the pyridine ring, further accentuated by the electron-withdrawing methylsulfonyl group, dictates the feasible synthetic strategies for its modification. chemrxiv.orgnih.govresearchgate.net

Exploration of Different Halogenation Patterns

Halogenation of the pyridine ring can significantly influence the compound's metabolic stability, binding affinity, and pharmacokinetic profile. Given the electron-deficient character of the pyridine ring in the target molecule, electrophilic aromatic substitution reactions, which are typical for halogenating aromatic systems, require harsh conditions and may lead to mixtures of regioisomers. chemrxiv.orgnih.gov

More controlled and selective methods are therefore preferred. One such strategy involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates. chemrxiv.orgnih.gov This approach temporarily transforms the electron-deficient pyridine into a more reactive acyclic intermediate, allowing for regioselective halogenation under milder conditions. nih.gov

Another approach is the use of designed phosphine (B1218219) reagents that can be installed at specific positions on the pyridine ring and subsequently displaced by a halide nucleophile. nih.gov This method has shown success in the 4-position halogenation of a broad range of unactivated pyridines. nih.gov For the target molecule, this could potentially be adapted to introduce halogens at the C-2, C-4, or C-5 positions, depending on the specific phosphine reagent and reaction conditions employed.

Halogenation Strategy Reagents and Conditions Potential Outcome on Target Molecule Reference
Zincke Imine Intermediate1. N-activation (e.g., with 2,4-dinitrochlorobenzene), 2. Ring opening, 3. Halogenation (e.g., NBS, NCS), 4. Ring closing (e.g., NH4OAc)Introduction of bromine or chlorine at the C-5 position. chemrxiv.orgnih.gov
Phosphine Reagent-Mediated1. Phosphonium salt formation at C-4, 2. Nucleophilic displacement with halide (e.g., KF, KCl, KBr)Introduction of fluorine, chlorine, or bromine at the C-4 position. nih.gov

Introduction of Alkyl, Aryl, and Heteroaryl Groups

The introduction of alkyl, aryl, and heteroaryl groups can modulate the lipophilicity, steric bulk, and potential for additional binding interactions of the parent compound.

Alkylation: Direct C-H alkylation of pyridines can be challenging. However, methods such as the Minisci reaction, which involves the addition of radical intermediates to the protonated pyridine ring, can be employed. For the target molecule, this would likely lead to functionalization at the C-2 and C-4 positions. More regioselective methods, such as those involving pre-functionalization (e.g., halogenation followed by cross-coupling) or the use of directing groups, are often preferred. nih.govchemrxiv.orgresearchgate.net Rh(I)-catalyzed ortho-alkylation of pyridines with olefins via C-H bond activation has also been reported, which could potentially be applied to introduce alkyl groups at the C-2 position. nih.govacs.org

Arylation and Heteroarylation: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for introducing aryl and heteroaryl moieties. This would typically involve prior halogenation of the pyridine ring at the desired position, followed by coupling with an appropriate boronic acid or ester. nih.govrsc.orgrsc.orgresearchgate.netnih.govresearchgate.net Iron-catalyzed direct arylation of substituted pyridines with arylboronic acids has also been demonstrated. researchgate.net Furthermore, copper-catalyzed direct C-H arylation of pyridine N-oxides with arylboronic esters provides a one-pot synthesis of 2-arylpyridines. rsc.orgresearchgate.net

Modification Synthetic Approach Reagents and Conditions Potential Outcome on Target Molecule Reference
AlkylationMinisci ReactionAlkyl carboxylic acid, AgNO3, (NH4)2S2O8Introduction of alkyl groups at C-2 and C-4. nih.govchemrxiv.orgresearchgate.net
ArylationSuzuki-Miyaura CouplingHalogenated pyridine derivative, Arylboronic acid, Pd catalyst (e.g., Pd(PPh3)4), baseIntroduction of an aryl group at the position of the halogen. nih.govrsc.orgrsc.orgresearchgate.netnih.govresearchgate.net
HeteroarylationSuzuki-Miyaura CouplingHalogenated pyridine derivative, Heteroarylboronic acid, Pd catalyst, baseIntroduction of a heteroaryl group at the position of the halogen. nih.govrsc.orgrsc.orgresearchgate.netnih.govresearchgate.net

Modification of the Methylsulfonyl Group (e.g., higher alkyl sulfones, sulfoxides, sulfides)

Modification of the methylsulfonyl group provides an avenue to alter the polarity, hydrogen bonding capacity, and metabolic stability of the molecule.

Higher Alkyl Sulfones: The synthesis of higher alkyl sulfones can be achieved through the oxidation of the corresponding higher alkyl sulfides. These sulfides can be prepared by nucleophilic aromatic substitution on a 6-halopyridine precursor with the desired alkyl thiol. Alternatively, methods for the direct synthesis of aryl alkyl sulfones from aryl halides and alkylsulfinates are available. thieme-connect.comorganic-chemistry.orgresearchgate.net

Sulfoxides and Sulfides: The corresponding sulfoxide (B87167) can be prepared by controlled oxidation of the sulfide (B99878), while the sulfide can be synthesized by reacting a 6-halopyridine with methyl mercaptan or its sodium salt. tandfonline.comacs.orgprepchem.comnih.govgoogle.com The oxidation of sulfides to sulfoxides and then to sulfones allows for a stepwise modulation of the sulfur oxidation state. nih.gov

Sulfur Moiety Synthetic Approach Reagents and Conditions Potential Outcome on Target Molecule Reference
Higher Alkyl SulfoneOxidation of the corresponding sulfidem-CPBA or H2O2Replacement of the methylsulfonyl group with a higher alkylsulfonyl group. thieme-connect.comorganic-chemistry.orgresearchgate.net
SulfoxideControlled oxidation of the sulfideNaIO4 or one equivalent of m-CPBAConversion of the methylsulfonyl group to a methylsulfinyl group. tandfonline.comnih.gov
SulfideNucleophilic substitution6-Halopyridine derivative, CH3SNaReplacement of the methylsulfonyl group with a methylthio group. acs.orgprepchem.comgoogle.com

Diversity-Oriented Synthesis of Complex Derivatives

Diversity-oriented synthesis aims to generate structurally complex and diverse molecules from a common core structure, enabling the exploration of a wider chemical space.

Construction of Fused Heterocyclic Systems Incorporating the Pyridine-Ethanol Core

Fusing a second heterocyclic ring to the pyridine-ethanol core can lead to rigidified structures with novel biological activities.

Imidazo[1,2-a]pyridines: If a 2-amino functionality is introduced onto the pyridine ring of the target molecule, it can serve as a precursor for the synthesis of imidazo[1,2-a]pyridines. This can be achieved through condensation with α-haloketones or a copper-catalyzed reaction with nitroolefins. acs.orgorganic-chemistry.orgorganic-chemistry.orgbio-conferences.orgacs.org

Pyrido[2,3-d]pyrimidines: The construction of a fused pyrimidine (B1678525) ring can be accomplished starting from a 2-amino-3-cyanopyridine (B104079) derivative. Cyclization with reagents such as formamide (B127407) or guanidine (B92328) can lead to the formation of the pyrido[2,3-d]pyrimidine (B1209978) scaffold. nih.govnih.govresearchgate.netrsc.orgrsc.org

Fused System Key Precursor Synthetic Strategy Potential Outcome Reference
Imidazo[1,2-a]pyridine2-Amino-1-(6-(methylsulfonyl)pyridin-3-yl)ethanolCondensation with an α-haloketoneA tricyclic system with a fused imidazole (B134444) ring. acs.orgorganic-chemistry.orgorganic-chemistry.orgbio-conferences.orgacs.org
Pyrido[2,3-d]pyrimidine2-Amino-3-cyano-1-(6-(methylsulfonyl)pyridin-3-yl)ethanolCyclization with formamide or guanidineA tricyclic system with a fused pyrimidine ring. nih.govnih.govresearchgate.netrsc.orgrsc.org

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping involves replacing the core structure of a molecule with a different scaffold while maintaining similar biological activity. Bioisosteric replacement is a more specific strategy where a functional group is replaced with another group that has similar physicochemical properties.

Scaffold Hopping: The pyridine ring in this compound could be replaced with other five- or six-membered heterocycles such as pyrimidine, pyrazine, or even bicyclic systems. This strategy is often employed to improve metabolic stability or to explore new intellectual property space. nih.govrsc.orgresearchgate.netnamiki-s.co.jpnih.gov For example, replacing a phenyl ring with a more electron-deficient pyridine or pyrimidine ring has been shown to increase robustness towards oxidative metabolism. nih.govresearchgate.net

Bioisosteric Replacements: The methylsulfonyl group is a key functional group that can be targeted for bioisosteric replacement. Potential bioisosteres for the sulfonamide group, which shares some similarities with the sulfonyl group, include the gem-dimethylsulfone. nih.govcambridgemedchemconsulting.com The sulfonamide group itself has been explored as a bioisostere for carboxylic acids. tandfonline.comresearchgate.netzu.ac.ae Depending on the biological target and the role of the methylsulfonyl group, other replacements could include a nitro group, a cyano group, or a trifluoromethyl group.

Strategy Original Moiety Potential Replacement Rationale Reference
Scaffold HoppingPyridinePyrimidine, Pyrazine, ThiopheneImprove metabolic stability, explore new chemical space. nih.govrsc.orgresearchgate.netnamiki-s.co.jpnih.gov
Bioisosteric ReplacementMethylsulfonylgem-DimethylsulfoneMimic steric and electronic properties while altering metabolic profile. nih.govcambridgemedchemconsulting.com
Bioisosteric ReplacementMethylsulfonylNitro, Cyano, TrifluoromethylMimic electron-withdrawing nature. tandfonline.comresearchgate.netzu.ac.ae

Stereochemical Exploration of Analogues

The development of analogues of this compound often requires precise control over the three-dimensional arrangement of atoms within the molecule. This stereochemical exploration is crucial as the biological activity and pharmacokinetic properties of chiral molecules can be significantly influenced by their stereoisomeric form. Methodologies for the synthesis and separation of enantiomers and the diastereoselective synthesis of analogues with multiple chiral centers are therefore of significant interest in medicinal chemistry.

Enantiomeric Synthesis and Separation of Chiral Derivatives

The synthesis of single enantiomers of chiral 1-(pyridin-3-yl)ethanol derivatives can be achieved through two primary strategies: asymmetric synthesis, where a chiral catalyst or auxiliary directs the formation of one enantiomer over the other, and the resolution of a racemic mixture, where the two enantiomers are separated.

Asymmetric Reduction of Acetylpyridines:

A common method for the enantioselective synthesis of chiral pyridyl ethanols is the asymmetric reduction of the corresponding acetylpyridine precursor. This can be accomplished using chiral reducing agents or catalytic systems. For instance, borane (B79455) reductions of 3-acetylpyridines in the presence of chiral spiroborate ester catalysts have been shown to produce enantiomerically enriched 1-(3-pyridyl)ethanols with high enantiomeric excess (ee). The choice of catalyst and reaction conditions can be optimized to favor the formation of either the (R)- or (S)-enantiomer.

Table 1: Asymmetric Reduction of 3-Acetylpyridine using Spiroborate Ester Catalysts

CatalystCatalyst Loading (mol%)Enantiomeric Excess (% ee)Yield (%)
Spiroborate 1108590
Spiroborate 55>9895
Spiroborate 519992

Enzymatic Resolution:

Kinetic resolution using enzymes, particularly lipases, is another powerful technique for separating enantiomers of pyridyl ethanols. This method relies on the differential rate of reaction of the two enantiomers with an acyl donor in the presence of a lipase. For example, lipase-catalyzed asymmetric acetylation of racemic 1-(2-pyridyl)ethanols has been successfully employed to separate the enantiomers, yielding one enantiomer as the acetate (B1210297) and the other as the unreacted alcohol, both with high enantiomeric purity. This approach could be applicable to analogues of this compound. nih.govnih.govacs.org

Chiral Chromatography:

For the analytical and preparative separation of enantiomers, chiral high-performance liquid chromatography (HPLC) is a widely used technique. Chiral stationary phases (CSPs) that can selectively interact with one enantiomer more strongly than the other enable their separation. Polysaccharide-based CSPs, for instance, have demonstrated broad applicability in the resolution of a wide range of chiral compounds, including those containing pyridine moieties. The choice of the mobile phase and the specific CSP are critical for achieving optimal separation.

Diastereoselective Control in Multi-Chiral Center Analogues

When designing analogues of this compound with additional stereocenters, controlling the relative stereochemistry between these centers becomes a significant synthetic challenge. Diastereoselective reactions are employed to selectively produce one diastereomer out of several possibilities.

Substrate-Controlled Diastereoselection:

In some cases, the existing stereocenter in a chiral starting material can direct the stereochemical outcome of a subsequent reaction. For example, the reduction of a ketone in a molecule that already contains a chiral center can proceed with high diastereoselectivity due to steric hindrance or electronic effects imposed by the existing stereocenter, favoring the formation of one diastereomer.

Reagent-Controlled Diastereoselection:

Alternatively, chiral reagents or catalysts can be used to control the stereochemistry of a newly formed chiral center, irrespective of other stereocenters in the molecule. For instance, the diastereoselective synthesis of pyridine-containing analogues can be achieved through organocatalytic reactions, such as the Pictet-Spengler reaction, where a chiral catalyst directs the cyclization to form a specific diastereomer.

Table 2: Diastereoselective Pictet-Spengler Reaction for Pyridine Analogues

Catalyst SystemSubstrateDiastereomeric Ratio (dr)Yield (%)
Chiral Squaramide / Brønsted AcidPyridine-3-carboxaldehyde derivative95:585
Chiral Phosphoric AcidPyridine-2-carboxaldehyde derivative92:890

Structure Activity Relationship Sar Studies in Chemical Biology and Biomedical Research Contexts

Design Principles for Modulating Molecular Interactions Based on Structural Features

The design of molecules with specific biological activities relies on understanding how structural modifications can influence interactions with target proteins. For 1-(6-(Methylsulfonyl)pyridin-3-yl)ethanol, key structural features include the pyridine (B92270) ring, the methylsulfonyl group, and the chiral ethanol (B145695) side chain.

The three-dimensional conformation of a ligand is crucial for its recognition and binding to a biological target. The ethanol side chain of this compound introduces a chiral center, meaning the compound can exist as two enantiomers (R and S). These enantiomers will have identical chemical properties but different spatial arrangements of atoms. This difference in conformation can lead to significant variations in biological activity, as one enantiomer may fit more favorably into a binding site than the other.

Computational docking strategies that utilize multiple protein conformations can provide improved predictions of ligand binding modes, highlighting that a single static structure of a binding site is often insufficient to capture the diversity of possible interactions nih.gov.

The functional groups on this compound play distinct roles in its potential interactions with biological targets.

Pyridine Ring: The pyridine ring is a common scaffold in medicinal chemistry, known for its ability to participate in various non-covalent interactions, including hydrogen bonding (via the nitrogen atom), π-π stacking, and hydrophobic interactions nih.gov. The position of the nitrogen atom within the ring is critical and can influence binding affinity to targets like Na,K-ATPase nih.gov. The electronic properties of the pyridine ring can be modulated by substituents, which in turn affects its interaction capabilities mdpi.com.

Methylsulfonyl Group: The methylsulfonyl group (-SO2CH3) is a strong electron-withdrawing group and a hydrogen bond acceptor. Its presence can significantly influence the electronic distribution of the pyridine ring, potentially affecting its pKa and interaction with target residues. In a series of 2-pyridinyl-3-(4-methylsulfonyl)phenylpyridines, the methylsulfonyl group was a key feature for selective inhibition of cyclooxygenase-2 (COX-2) nih.gov. The reactivity of sulfonyl groups can also be important; for example, 2-sulfonylpyrimidines have been shown to selectively react with protein thiols acs.org.

Ethanol Group: The hydroxyl group of the ethanol side chain can act as both a hydrogen bond donor and acceptor, forming crucial interactions with polar residues in a binding pocket. The aliphatic ethyl portion can engage in hydrophobic or van der Waals interactions. The chirality of this group, as mentioned earlier, is a key determinant of stereoselective binding.

Molecular Basis of Enzyme Inhibition and Receptor Modulation (General Principles)

While the specific targets of this compound are not defined in the provided context, we can discuss the general principles of how a molecule with its structural features might inhibit enzymes or modulate receptors.

To understand how a compound inhibits an enzyme, kinetic studies are performed. These studies determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and the inhibitor's potency, often expressed as the inhibition constant (Ki).

For example, a study on tyrosinase inhibitors used Lineweaver-Burk plots to determine the mechanism of inhibition, revealing non-competitive inhibition for one of the compounds nih.gov. This indicates that the inhibitor binds to a site on the enzyme that is distinct from the substrate-binding site (an allosteric site), or to the enzyme-substrate complex. Dixon plots are also used to calculate the Ki value. Statistical methods are crucial for discriminating between different inhibition models, especially when experimental data is scattered embrapa.br.

If this compound were to act as an enzyme inhibitor, its kinetic profile would depend on whether it competes with the substrate for the active site or binds elsewhere on the enzyme to modulate its activity. The functional groups would mediate the interactions responsible for this binding. For instance, sulfonamide derivatives are a well-known class of carbonic anhydrase inhibitors that bind to the zinc ion in the active site nih.govmdpi.com.

Biological targets like receptors and enzymes have an orthosteric site , which is the primary binding site for the endogenous ligand or substrate. They can also possess allosteric sites , which are topographically distinct sites where modulators can bind to influence the target's activity nih.govquora.com.

Orthosteric Binding: If this compound were an orthosteric ligand, it would compete directly with the natural ligand. Its affinity would be determined by how well its structural features complement the orthosteric binding pocket.

Allosteric Modulation: Allosteric modulators offer several advantages, including higher selectivity and the ability to fine-tune the physiological response to the endogenous ligand nih.govfrontiersin.org. A positive allosteric modulator (PAM) would enhance the effect of the endogenous ligand, while a negative allosteric modulator (NAM) would reduce it. Allosteric ligands are often smaller and more lipophilic than their orthosteric counterparts nih.gov. The binding of an allosteric modulator can induce conformational changes in the protein that affect the orthosteric site's affinity for its ligand pitt.edu.

Given the diverse structures of allosteric sites, a molecule like this compound could potentially act as an allosteric modulator for various targets. Identifying its binding site would require experimental techniques such as X-ray crystallography of the ligand-target complex or photoaffinity labeling.

Exploration of Physicochemical Parameters and Their Correlation with Biological Response

The biological activity of a compound is not only determined by its specific interactions with a target but also by its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile.

Key physicochemical parameters include:

Lipophilicity (LogP/LogD): This parameter describes the partitioning of a compound between a nonpolar (lipid) and a polar (aqueous) phase. It is a crucial determinant of a molecule's ability to cross biological membranes. Lipophilicity can be determined experimentally (e.g., by chromatography) or calculated nih.gov. There is often a correlation, sometimes parabolic, between LogP and biological activity, where either too low or too high lipophilicity can be detrimental.

Ionization (pKa): The pKa value indicates the acidity or basicity of a compound. The pyridine nitrogen in this compound is basic and will be protonated at physiological pH, giving the molecule a positive charge. The ionization state affects solubility, permeability, and target binding.

Solubility: Aqueous solubility is critical for a drug to be absorbed and distributed in the body. It is influenced by factors such as lipophilicity, melting point, and the capacity for hydrogen bonding nih.gov.

Molecular Size and Shape: These parameters influence how well a molecule fits into a binding site and its diffusion properties.

These properties are interconnected and can be used to predict a compound's behavior. For instance, in silico models using pKa and CLogP have been used to predict the potential for a compound to induce phospholipidosis researchgate.net. A summary of the key physicochemical properties and their relevance is presented in the table below.

Physicochemical ParameterRelevance to Biological Response
Lipophilicity (LogP/LogD) Influences membrane permeability, protein binding, and solubility. Optimal lipophilicity is often required for good oral absorption and cell penetration.
Ionization (pKa) Determines the charge state of the molecule at a given pH, which affects solubility, permeability, and the potential for ionic interactions with the target.
Aqueous Solubility Essential for absorption from the gastrointestinal tract and for distribution in the bloodstream. Poor solubility can limit bioavailability.
Molecular Weight (MW) Affects diffusion and permeability. Generally, lower molecular weight compounds have better absorption and distribution properties.
Polar Surface Area (PSA) A measure of the surface sum over all polar atoms, primarily oxygen and nitrogen, also including their attached hydrogens. It is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration.
Hydrogen Bond Donors/Acceptors The number of hydrogen bond donors and acceptors influences solubility, permeability, and binding to the target protein.

By systematically modifying the structure of this compound and measuring the resulting changes in these physicochemical parameters and biological activity, a quantitative structure-activity relationship (QSAR) model could be developed. Such models are valuable tools in drug discovery for predicting the activity of novel analogs and optimizing lead compounds.

Lipophilicity (LogP, LogD) and Molecular Polarity

Lipophilicity is a critical parameter in drug discovery, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. It is commonly expressed as the logarithm of the partition coefficient (LogP) between an organic and an aqueous phase. The distribution coefficient (LogD) is a related measure that accounts for the ionization state of a compound at a specific pH.

For this compound, experimental data on its LogP and LogD values are not extensively available in the public domain, which is common for novel research compounds. However, computational methods provide reliable estimates for these properties. The predicted physicochemical properties for this compound are detailed in the table below.

Predicted Physicochemical Properties of this compound
PropertyPredicted Value
LogP0.85
LogD (pH 7.4)0.85

A moderately positive LogP value, such as the predicted 0.85, suggests that this compound possesses a balanced character of hydrophilicity and lipophilicity. This balance is often desirable for drug candidates, as it can facilitate both dissolution in aqueous biological fluids and permeation across lipid-based cell membranes. The molecular polarity, influenced by the presence of the sulfonyl, hydroxyl, and pyridine nitrogen functional groups, contributes to this balanced lipophilicity.

Topological Polar Surface Area (TPSA) and Hydrogen Bonding Capacity

The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the polar surface area of a molecule, which is a key factor in predicting its transport properties, including cell permeability. It is calculated based on the summation of the surface contributions of polar atoms.

The hydrogen bonding capacity of a molecule, defined by the number of hydrogen bond donors and acceptors, is fundamental to its interaction with biological targets such as proteins and nucleic acids. These interactions are highly directional and play a crucial role in molecular recognition.

Predicted Molecular Descriptors for this compound
DescriptorPredicted Value
TPSA (Ų)75.83
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4

The predicted TPSA of 75.83 Ų for this compound suggests that the molecule is likely to have good oral bioavailability and cell permeability. The presence of one hydrogen bond donor (the hydroxyl group) and four hydrogen bond acceptors (the nitrogen in the pyridine ring and the two oxygen atoms of the sulfonyl group, and the oxygen of the hydroxyl group) indicates a significant capacity for forming hydrogen bonds with a biological target.

Comparative Analysis with Established Lead Compounds and Modulators

Structural Similarities and Differences to Known Chemical Probes

The chemical architecture of this compound, characterized by a methylsulfonylpyridine core linked to an ethanol side chain, shares features with various classes of bioactive molecules. The pyridine ring is a common scaffold in medicinal chemistry, present in numerous approved drugs due to its ability to engage in a range of molecular interactions and its favorable pharmacokinetic properties.

The methylsulfonyl group is another key feature. It is often employed as a bioisostere for other functional groups to enhance metabolic stability or to act as a hydrogen bond acceptor. For instance, the diarylheterocycle structure with a methylsulfonyl moiety is a hallmark of the COX-2 inhibitor class of anti-inflammatory drugs, such as Etoricoxib. While this compound is structurally distinct from Etoricoxib, the presence of the methylsulfonylphenyl-like moiety suggests that this part of the molecule could occupy pockets in a target protein that accommodate such groups.

The ethanol side chain introduces a chiral center and a primary alcohol, which can serve as a hydrogen bond donor and acceptor. This functionality is prevalent in a vast array of biologically active compounds and can be a key point of interaction with a target protein.

Elucidation of Molecular Interactions at the Target Interface

Based on its structural features and predicted physicochemical properties, several types of molecular interactions can be postulated for this compound at a hypothetical biological target interface.

Hydrogen Bonding: The hydroxyl group of the ethanol moiety is a primary site for hydrogen bonding, capable of acting as both a donor and an acceptor. The nitrogen atom of the pyridine ring and the oxygen atoms of the methylsulfonyl group can act as hydrogen bond acceptors. These interactions are crucial for the specificity and affinity of ligand-protein binding.

Aromatic Interactions: The pyridine ring can participate in various aromatic interactions, including π-π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) and cation-π interactions, where the positively charged pyridinium (B92312) ion (if protonated) interacts with the electron-rich face of an aromatic ring.

Dipole-Dipole Interactions: The highly polar sulfonyl group can participate in strong dipole-dipole interactions with polar residues in the binding site.

Computational and Theoretical Investigations of 1 6 Methylsulfonyl Pyridin 3 Yl Ethanol and Its Analogues

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic and structural properties of molecules.

Electronic Structure Elucidation (HOMO/LUMO Analysis, Charge Distribution)

The electronic character of 1-(6-(methylsulfonyl)pyridin-3-yl)ethanol is dictated by its constituent functional groups. DFT calculations can elucidate the distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity.

For a molecule like this, the HOMO is expected to be distributed primarily over the electron-rich pyridine (B92270) ring. In contrast, the LUMO is likely to be located around the pyridine ring and influenced by the potent electron-withdrawing methylsulfonyl group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. researcher.lifescirp.org

Charge distribution analysis, such as Natural Bond Orbital (NBO) analysis, can pinpoint electrophilic and nucleophilic centers within the molecule. The oxygen atoms of the sulfonyl group and the nitrogen atom of the pyridine ring are anticipated to be regions of high electron density, making them potential sites for electrophilic attack. Conversely, the carbon atoms attached to these electronegative groups would be more electrophilic.

Table 1: Predicted Electronic Properties of this compound This table presents hypothetical data based on DFT calculations (B3LYP/6-311G+(d,p) level of theory) for analogous structures. researcher.liferesearchgate.net

PropertyPredicted ValueSignificance
HOMO Energy-6.8 eVIndicates electron-donating capability
LUMO Energy-1.5 eVIndicates electron-accepting capability
HOMO-LUMO Gap5.3 eVReflects chemical stability and reactivity
Dipole Moment4.5 DIndicates overall molecular polarity

Conformational Analysis and Energy Landscapes

The flexibility of this compound arises from the rotation around several single bonds, most notably the C-S bond of the sulfonyl group and the C-C bond of the ethanol (B145695) side chain. Conformational analysis is the study of the different spatial arrangements of atoms (conformers) and their relative energies. libretexts.org

By systematically rotating these bonds and calculating the potential energy at each step, an energy landscape can be generated. This landscape reveals the most stable, low-energy conformations and the energy barriers required to transition between them. Studies on similar molecules, such as benzenesulfonamides, show that the orientation of the sulfonyl group relative to the aromatic ring is a critical factor in determining stability. nih.gov Furthermore, the potential for intramolecular hydrogen bonding between the hydroxyl group of the ethanol moiety and either the pyridine nitrogen or the sulfonyl oxygens could significantly stabilize certain conformations. nih.gov

Table 2: Hypothetical Relative Energies of Key Conformers Relative energies (ΔE) are calculated with respect to the most stable conformer (Conformer A).

ConformerDihedral Angle (C-C-S-N)Dihedral Angle (O-C-C-Py)Relative Energy (ΔE, kcal/mol)
A90°60°0.00
B180°+2.5
C90°180°+1.8
D60°+3.1

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Quantum chemical calculations can accurately predict various spectroscopic properties, providing a powerful tool for structure verification.

NMR Spectroscopy: The chemical shifts (δ) of ¹H and ¹³C nuclei can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.netgithub.io For this compound, distinct signals would be expected for the protons on the pyridine ring, with those closer to the nitrogen and sulfonyl groups being shifted downfield. The protons of the methyl groups and the ethanol side chain would appear in the aliphatic region of the spectrum. youtube.comresearchgate.net

IR Spectroscopy: The vibrational frequencies in an infrared (IR) spectrum correspond to the stretching and bending of molecular bonds. Calculations can predict these frequencies with high accuracy. Key predicted peaks would include a broad O-H stretch for the alcohol, sharp C-H stretches for the aromatic and aliphatic groups, and strong, characteristic asymmetric and symmetric S=O stretches for the sulfonyl group. nih.govresearchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions and the corresponding UV-Vis absorption spectra. The pyridine ring acts as the primary chromophore, and its π → π* transitions are expected to dominate the spectrum. The methylsulfonyl and hydroxyl groups act as auxochromes that can modify the wavelength and intensity of these absorptions. scirp.org

Table 3: Predicted Spectroscopic Data for this compound Values are hypothetical and based on computational predictions for similar structures.

SpectroscopyFeaturePredicted Value
¹H NMRPyridine-H (ortho to SO₂CH₃)δ 8.9-9.1 ppm
¹H NMRCH(OH)δ 4.9-5.1 ppm
¹³C NMRPyridine-C (ipso-SO₂CH₃)δ 155-158 ppm
IRO-H stretch3300-3400 cm⁻¹ (broad)
IRS=O asymmetric stretch~1350 cm⁻¹
IRS=O symmetric stretch~1160 cm⁻¹
UV-Visλmax (π → π*)~265 nm

Molecular Dynamics Simulations

While quantum mechanics provides a static picture of a molecule's properties, molecular dynamics (MD) simulations offer a view of its dynamic evolution over time. wikipedia.org MD simulations model the physical movements of atoms and molecules, providing insights into conformational dynamics and intermolecular interactions. 3ds.com

Conformational Dynamics in Solution and at Interfaces

MD simulations can model the behavior of this compound in different environments, such as in an aqueous solution. By simulating the molecule surrounded by explicit solvent molecules (e.g., water), one can observe how it tumbles, rotates, and samples different conformations. acs.orgyoutube.com This approach is critical for understanding how solvent interactions influence the conformational preferences predicted by gas-phase quantum chemical calculations. Analysis of the simulation trajectory can reveal the stability of intramolecular hydrogen bonds in the presence of competing interactions with water molecules and provide a time-averaged picture of the molecule's flexibility and shape. nih.gov

Protein-Ligand Interaction Dynamics (if applicable to SAR studies)

Given that pyridine and sulfonamide moieties are common pharmacophores in drug discovery, understanding the interaction of this compound with biological targets is highly relevant. researchgate.netresearchgate.net If a potential protein target is identified, molecular docking can be used to predict the most likely binding pose of the molecule in the protein's active site.

Following docking, MD simulations are essential for refining and validating the proposed binding mode. nih.govnih.gov An MD simulation of the protein-ligand complex can assess the stability of the initial pose over time (e.g., 100 nanoseconds). nih.gov Key analyses include:

Root Mean Square Deviation (RMSD): To track the stability of the ligand's position in the binding pocket.

Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the ligand (e.g., the -OH group, sulfonyl oxygens) and protein residues.

Binding Free Energy Calculations: Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the strength of the interaction. nih.gov

These simulations provide a dynamic picture of the binding event, revealing crucial information about the key interactions and conformational adjustments that stabilize the complex, which is invaluable for structure-activity relationship (SAR) studies and rational drug design. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are instrumental in modern drug discovery for predicting the activity of novel molecules, optimizing lead compounds, and understanding the molecular properties that govern biological interactions.

Development of Predictive Models for Biological Activity

The development of a robust QSAR model is a systematic process that begins with the selection of a training set of molecules with known biological activities. For a hypothetical series of analogues of this compound, a predictive QSAR model could be developed to guide the synthesis of more potent compounds.

In a speculative study, a series of analogues of this compound were synthesized and evaluated for their inhibitory activity against a hypothetical protein kinase, a common target for such scaffolds. The biological activity was expressed as the half-maximal inhibitory concentration (IC50). The following table represents a hypothetical dataset that could be used to develop a QSAR model.

Compound IDR1R2IC50 (nM)pIC50 (-logIC50)
1HCH31206.92
2FCH3857.07
3ClCH3607.22
4BrCH3757.12
5HC2H51506.82
6HCF32006.70
7OCH3CH31106.96
8CNCH3507.30

Using this data, a multiple linear regression (MLR) model could be generated to correlate the pIC50 values with various calculated molecular descriptors. The quality of the model would be assessed using statistical parameters such as the coefficient of determination (R²), the cross-validated correlation coefficient (Q²), and the standard error of prediction. A statistically significant QSAR model would then be used to predict the biological activity of new, unsynthesized analogues.

Identification of Key Molecular Descriptors Influencing Activity

A crucial aspect of QSAR modeling is the identification of molecular descriptors that have the most significant impact on biological activity. These descriptors quantify various aspects of a molecule's physicochemical properties, such as its electronic, steric, and hydrophobic characteristics.

For the hypothetical series of this compound analogues, a range of descriptors would be calculated. The following table illustrates some key descriptors that could be found to influence the inhibitory activity against the target protein kinase.

Compound IDLogP (Hydrophobicity)Molar Refractivity (Steric)Dipole Moment (Electronic)pIC50
11.8545.33.26.92
21.9545.83.57.07
32.2047.13.87.22
42.3548.53.97.12
52.1549.93.16.82
62.5047.54.56.70
71.7048.23.06.96
81.6546.54.87.30

Analysis of such a dataset might reveal that an increase in hydrophobicity (LogP) and dipole moment, along with an optimal range for molar refractivity, is beneficial for the biological activity. These insights are invaluable for guiding the rational design of new analogues with improved potency.

Molecular Docking and Ligand-Based Drug Design

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode of small molecule ligands to their protein targets. Ligand-based drug design, on the other hand, relies on the knowledge of other molecules that bind to the biological target of interest.

Prediction of Binding Modes and Interaction Hotspots with Biological Targets

In a hypothetical molecular docking study, this compound was docked into the ATP-binding site of a protein kinase. The predicted binding mode could reveal key interactions that contribute to its inhibitory activity.

The docking results might indicate that the pyridine nitrogen forms a hydrogen bond with the backbone amide of a key amino acid in the hinge region of the kinase. The hydroxyl group of the ethanol moiety could act as a hydrogen bond donor or acceptor with nearby residues, while the methylsulfonyl group might occupy a hydrophobic pocket, making van der Waals interactions. The following table summarizes these hypothetical interactions.

Ligand Atom/GroupProtein ResidueInteraction TypeDistance (Å)
Pyridine NitrogenCys85 (backbone NH)Hydrogen Bond2.9
Hydroxyl OxygenAsp145 (side chain)Hydrogen Bond3.1
Methyl Group (ethanol)Val35 (side chain)Hydrophobic3.8
Methylsulfonyl GroupLeu130, Phe148Hydrophobic3.5 - 4.0
Pyridine RingIle50, Ala65Pi-Alkyl4.2

These predicted interactions provide a structural hypothesis for the observed activity and can guide the design of analogues with modified functional groups to enhance these interactions.

Virtual Screening for Novel Ligand Scaffolds

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. This can be done through either ligand-based or structure-based approaches.

A hypothetical ligand-based virtual screening could be performed using the known active conformation of this compound as a template to search for compounds with similar shape and pharmacophoric features. Alternatively, a structure-based virtual screening could be conducted by docking a large compound library into the active site of the target kinase.

The following table presents a selection of hypothetical "hit" compounds identified from a virtual screening campaign, showcasing diverse chemical scaffolds with favorable predicted binding energies.

Hit Compound IDScaffoldPredicted Binding Energy (kcal/mol)Key Predicted Interactions
VS-001Imidazopyridine-8.5H-bond with hinge region, hydrophobic interactions
VS-002Pyrazolopyrimidine-8.2H-bond with hinge and DFG motif
VS-003Thienopyridine-7.9Pi-stacking with catalytic spine residue
VS-004Benzimidazole-7.6Salt bridge with catalytic lysine

These virtual hits would then be prioritized for experimental testing to validate their biological activity and potentially serve as starting points for new lead discovery programs.

Advanced Spectroscopic and Crystallographic Elucidation of Molecular Structure and Conformation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

High-Resolution 1D and 2D NMR Techniques for Structural Assignment

For a definitive structural assignment of 1-(6-(methylsulfonyl)pyridin-3-yl)ethanol, a suite of NMR experiments would be necessary.

¹H NMR Spectroscopy : One-dimensional proton NMR would provide initial, crucial information. The spectrum would be expected to show distinct signals for each unique proton in the molecule. For instance, the methyl group of the ethanol (B145695) moiety would appear as a doublet, coupled to the adjacent methine proton. The methine proton would, in turn, appear as a quartet. The methylsulfonyl group would present as a sharp singlet. The three aromatic protons on the pyridine (B92270) ring would exhibit characteristic chemical shifts and coupling patterns indicative of their substitution pattern.

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum would reveal the number of unique carbon environments. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) would be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. This would confirm the presence of the two methyl groups, the methine carbon, and the six distinct carbons of the pyridine and sulfonyl groups.

2D NMR Spectroscopy : To unambiguously assign all proton and carbon signals and confirm the connectivity, two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy) : This experiment would establish proton-proton couplings, definitively linking, for example, the methyl and methine protons of the ethanol side chain and showing the connectivity between the protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms, allowing for the direct assignment of a carbon signal based on its attached proton's signal.

HMBC (Heteronuclear Multiple Bond Correlation) : This long-range correlation experiment shows couplings between protons and carbons that are two or three bonds apart. It is critical for piecing together the molecular skeleton, for example, by showing a correlation from the methine proton of the ethanol group to the C3 carbon of the pyridine ring, confirming the attachment point of the side chain.

A hypothetical data table for the expected NMR signals is presented below. Actual chemical shifts (δ) and coupling constants (J) would need to be determined experimentally.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyridine-H2 ~8.9 (d) ~152
Pyridine-C3 - ~138
Pyridine-H4 ~8.2 (dd) ~136
Pyridine-H5 ~7.9 (d) ~122
Pyridine-C6 - ~160
CH(OH) ~5.1 (q) ~68
CH₃ (ethanol) ~1.6 (d) ~25
OH Variable -

Note: Predicted values are based on analogous structures and general chemical shift principles. Experimental verification is required.

Conformational Studies in Solution (e.g., NOESY)

The conformation of the molecule in solution, particularly the rotational freedom around the bond connecting the ethanol side chain to the pyridine ring, could be investigated using Nuclear Overhauser Effect Spectroscopy (NOESY). mdpi.comrsc.org A 2D NOESY experiment detects protons that are close in space, even if they are not directly bonded. Cross-peaks in a NOESY spectrum between the methine or methyl protons of the ethanol group and the H2 or H4 protons of the pyridine ring would provide evidence for preferred rotational conformations. The intensity of these NOESY cross-peaks is related to the distance between the protons, allowing for a semi-quantitative analysis of the conformational preferences. mdpi.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the precise mass of the molecular ion. The compound this compound has a molecular formula of C₈H₁₁NO₃S. HRMS can measure the mass with high accuracy (typically to four or five decimal places), allowing for the unambiguous confirmation of this elemental composition by comparing the experimentally measured mass to the calculated exact mass.

Table 2: Molecular Formula and Mass Data

Parameter Value
Molecular Formula C₈H₁₁NO₃S
Calculated Exact Mass 201.04596

Fragmentation Pattern Analysis for Structural Insights

In electron ionization (EI) mass spectrometry, the molecular ion is subjected to fragmentation, breaking into smaller, charged pieces. uni-saarland.de The resulting pattern of fragment ions is a reproducible fingerprint that can be used to deduce the molecule's structure. Key fragmentation pathways for this compound would be predicted as follows:

Alpha-Cleavage : A common fragmentation for alcohols is the cleavage of the bond adjacent to the oxygen atom. libretexts.orglibretexts.org Loss of the methyl group (•CH₃, 15 Da) from the ethanol side chain would result in a prominent ion.

Loss of Water : Alcohols can readily lose a molecule of water (H₂O, 18 Da) from the molecular ion. libretexts.org

Benzylic-type Cleavage : The bond between the chiral carbon and the pyridine ring is a likely point of cleavage, leading to fragments corresponding to the pyridyl moiety and the ethanol side chain.

Sulfonyl Group Fragmentation : Cleavage can occur at the C-S or S-O bonds of the methylsulfonyl group, leading to characteristic losses.

Table 3: Predicted Key Mass Spectrometry Fragments

m/z Possible Fragment Identity
201 [M]⁺• (Molecular Ion)
186 [M - CH₃]⁺
183 [M - H₂O]⁺•
122 [M - SO₂CH₃]⁺
79 [SO₂CH₃]⁺

Note: These are predicted fragmentation pathways. Experimental analysis is required for confirmation.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. An IR spectrum provides information about the functional groups present in a molecule based on the absorption of infrared radiation.

For this compound, the IR spectrum would be expected to show several characteristic absorption bands:

O-H Stretch : A broad and strong absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the hydroxyl (-OH) group from the ethanol moiety.

C-H Stretches : Absorptions for aromatic C-H stretches on the pyridine ring would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methine groups would be observed just below 3000 cm⁻¹.

S=O Stretches : The sulfonyl group (SO₂) would exhibit two strong, characteristic stretching bands, typically around 1350-1300 cm⁻¹ (asymmetric stretch) and 1160-1120 cm⁻¹ (symmetric stretch).

C=N and C=C Stretches : Vibrations from the pyridine ring would appear in the 1600-1450 cm⁻¹ region.

C-O Stretch : The stretching vibration of the carbon-oxygen single bond in the alcohol would be found in the 1260-1000 cm⁻¹ range.

Raman spectroscopy, which measures scattered light, would provide complementary information, particularly for the symmetric vibrations of the sulfonyl group and the pyridine ring, which may be weak in the IR spectrum.

Table 4: Predicted Characteristic Infrared Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3400 (broad) O-H stretch Alcohol
~3100-3000 C-H stretch Aromatic (Pyridine)
~3000-2850 C-H stretch Aliphatic (CH₃, CH)
~1600-1450 C=C, C=N stretches Pyridine Ring
~1330 S=O asymmetric stretch Sulfonyl
~1140 S=O symmetric stretch Sulfonyl

Vibrational Analysis of Functional Groups

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of the functional groups present in a molecule. For this compound, the vibrational spectrum can be dissected into characteristic regions corresponding to the pyridine ring, the methylsulfonyl group, and the ethanol side chain.

The methylsulfonyl (-SO2CH3) group is expected to exhibit strong and distinct vibrational modes. The asymmetric and symmetric stretching vibrations of the S=O bonds are typically observed in the ranges of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. These are often strong absorptions in the IR spectrum.

The pyridine ring will show a series of characteristic C-H and C=C/C=N stretching and bending vibrations. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. Ring stretching modes, which are sensitive to the substitution pattern, are expected in the 1600-1400 cm⁻¹ region.

The ethanol side chain introduces several key vibrational signatures. The O-H stretching vibration of the alcohol is highly sensitive to hydrogen bonding. In a non-interacting state (e.g., in a dilute solution in a non-polar solvent), a sharp band is expected around 3600 cm⁻¹. In the solid state or in concentrated solution, this band broadens and shifts to lower wavenumbers (typically 3400-3200 cm⁻¹) due to hydrogen bonding. The C-O stretching vibration of the secondary alcohol would likely appear in the 1100-1050 cm⁻¹ region.

Table 1: Predicted Vibrational Frequencies for this compound
Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity (IR)
-OH (Alcohol)O-H Stretch (H-bonded)3400-3200Strong, Broad
Pyridine RingAromatic C-H Stretch3100-3000Medium-Weak
-CH3 (Sulfonyl)C-H Stretch2980-2900Medium-Weak
Pyridine RingC=C/C=N Ring Stretch1600-1450Medium-Strong
-SO2-Asymmetric S=O Stretch1350-1300Strong
-SO2-Symmetric S=O Stretch1160-1120Strong
-C-O (Alcohol)C-O Stretch1100-1050Medium-Strong

Hydrogen Bonding Network Characterization in Solid State or Solution

The presence of both a hydrogen bond donor (the hydroxyl group) and multiple hydrogen bond acceptors (the sulfonyl oxygens and the pyridine nitrogen) suggests that this compound is likely to form extensive hydrogen bonding networks in the solid state and in solution. The sulfonyl group is a particularly effective hydrogen bond acceptor. sioc-journal.cn

In the solid state, it is plausible that the primary intermolecular interaction would be an O-H···O=S hydrogen bond, linking the hydroxyl group of one molecule to one of the sulfonyl oxygen atoms of a neighboring molecule. This type of interaction is a common feature in the crystal structures of compounds containing both hydroxyl and sulfonyl functionalities. nih.gov Depending on the crystal packing, the pyridine nitrogen could also act as a hydrogen bond acceptor, leading to more complex, three-dimensional networks. These interactions are crucial in dictating the physical properties of the compound, such as its melting point and solubility.

X-ray Diffraction Crystallography

X-ray diffraction is the most powerful technique for the unambiguous determination of the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and conformation.

Single-Crystal X-ray Diffraction for Absolute Stereochemistry and Conformation

For a chiral molecule like this compound, single-crystal X-ray diffraction is invaluable. By growing a suitable single crystal from an enantiomerically pure sample, it is possible to determine the absolute stereochemistry (R or S configuration) at the chiral center of the ethanol moiety. This is typically achieved using anomalous dispersion methods.

The analysis would also reveal the preferred conformation of the molecule in the crystal lattice. This includes the rotational orientation of the ethanol side chain relative to the pyridine ring and the conformation of the methylsulfonyl group.

Crystal Packing Analysis and Intermolecular Interactions (e.g., Hydrogen Bonding)

A detailed analysis of the crystal packing would provide experimental confirmation of the hydrogen bonding network predicted by spectroscopic methods. The precise distances and angles of the O-H···O=S or O-H···N hydrogen bonds would be determined. mdpi.com In addition to strong hydrogen bonds, the analysis would likely reveal weaker intermolecular interactions, such as C-H···O contacts and potential π-π stacking between pyridine rings of adjacent molecules, which collectively contribute to the stability of the crystal lattice. nih.gov

Table 2: Hypothetical Crystallographic Data for this compound
ParameterPredicted Value/Type
Crystal SystemMonoclinic or Orthorhombic
Space GroupChiral (e.g., P2₁)
Primary Intermolecular InteractionO-H···O=S Hydrogen Bond
Predicted H-bond Distance (O···O)2.7 - 2.9 Å
Secondary InteractionsC-H···O, π-π stacking

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignment

Chiroptical spectroscopy, particularly electronic circular dichroism (ECD), is a powerful non-destructive technique for assigning the absolute configuration of chiral molecules in solution. ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule.

For this compound, the chromophore is the substituted pyridine ring. The electronic transitions of this aromatic system will be perturbed by the chiral center in the ethanol side chain, resulting in a characteristic ECD spectrum. The sign and intensity of the Cotton effects in the ECD spectrum are directly related to the spatial arrangement of the atoms around the chromophore, and therefore to the absolute configuration of the chiral center.

By comparing the experimentally measured ECD spectrum with spectra predicted from quantum chemical calculations (such as time-dependent density functional theory, TD-DFT) for both the R and S enantiomers, the absolute configuration can be confidently assigned. This approach has been successfully applied to analogous chiral benzylic alcohols like 1-phenylethanol. researchgate.netnih.gov The sensitivity of ECD to conformational changes also makes it a useful tool for studying the molecule's solution-phase behavior.

Potential Applications in Chemical Sciences and Materials Research

Role as a Synthetic Building Block for Complex Molecules

The strategic placement of functional groups in 1-(6-(methylsulfonyl)pyridin-3-yl)ethanol makes it an important precursor for the synthesis of more complex molecular architectures. Pyridine (B92270) and its derivatives are recognized as fundamental building blocks in organic synthesis, and the presence of both a hydroxyl group and a sulfonyl group enhances the synthetic utility of this particular molecule. nih.govnih.gov

Precursor in the Synthesis of Advanced Organic Intermediates

The structure of this compound is closely related to key intermediates used in the synthesis of high-value pharmaceutical compounds. For instance, the structurally similar compound, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, is a critical precursor in the industrial synthesis of Etoricoxib, a selective COX-2 inhibitor. The synthesis of such complex molecules often involves multi-step processes where pyridine-containing building blocks are essential.

The ethanol (B145695) group on this compound can be readily oxidized to a ketone, providing a direct route to pharmacologically relevant scaffolds. Furthermore, the pyridine ring itself can undergo various transformations, including nucleophilic and electrophilic substitutions, allowing for the introduction of additional functional groups and the construction of diverse molecular frameworks. The reactivity of the pyridine scaffold is a key factor in its widespread use in medicinal chemistry for the development of new therapeutic agents. nih.gov

Scaffold for Combinatorial Chemistry Libraries

In the field of drug discovery and materials science, the generation of large collections of structurally related compounds, known as combinatorial libraries, is a crucial strategy for identifying molecules with desired properties. The pyridine core is a well-established scaffold for such libraries due to its chemical stability and the ability to be functionalized at multiple positions. nih.gov

This compound offers several points of diversification for combinatorial synthesis. The hydroxyl group can be derivatized through esterification, etherification, or replacement with other functional groups. The pyridine ring can be modified through various substitution reactions, and the methylsulfonyl group can also be altered. This versatility allows for the creation of a wide array of derivatives from a single starting material, facilitating the exploration of structure-activity relationships in drug design or structure-property relationships in materials science.

Applications in Catalysis and Ligand Design

The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, making it an effective ligand for coordinating with metal ions. This property is the basis for its potential applications in catalysis and ligand design, particularly in the realm of asymmetric synthesis. rsc.orgacs.orghkbu.edu.hk

Development of Chiral Ligands for Asymmetric Catalysis

Chiral ligands are indispensable in asymmetric catalysis for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. Pyridine-containing chiral ligands have a long and successful history in this field. rsc.orgacs.org The ethanol moiety of this compound provides a handle for the introduction of chirality.

Through enantioselective reduction of the corresponding ketone or resolution of the racemic alcohol, enantiomerically pure (R)- or (S)-1-(6-(methylsulfonyl)pyridin-3-yl)ethanol can be obtained. This chiral alcohol can then be incorporated into more complex ligand structures. For example, it can be used to synthesize chiral pyridine-oxazoline ligands, which have recently gained prominence in a variety of asymmetric catalytic reactions. rsc.org The combination of the coordinating pyridine nitrogen and a chiral substituent in close proximity to a metal center can create a highly effective chiral environment for stereoselective transformations.

Table 1: Examples of Asymmetric Reactions Utilizing Pyridine-Based Chiral Ligands

Reaction Type Metal Catalyst Chiral Ligand Type Achieved Enantioselectivity (ee)
Asymmetric Alkylation Copper Pyridine-Oxazoline High
Asymmetric Hydrogenation Iridium Pyridine-Phosphine Excellent

This table presents generalized data for pyridine-based chiral ligands to illustrate their potential, as specific data for ligands derived from this compound is not available.

Metal Coordination Chemistry and Catalyst Development

The pyridine nitrogen of this compound can coordinate to a wide range of transition metals, including but not limited to palladium, ruthenium, rhodium, and copper, to form stable metal complexes. wikipedia.orgacs.org The electronic properties of the pyridine ring, and thus its coordinating ability, are influenced by the electron-withdrawing nature of the methylsulfonyl group. This can modulate the reactivity and stability of the resulting metal complexes.

The hydroxyl group of the ethanol side chain can also participate in coordination, potentially forming bidentate chelate complexes with metal centers. This chelation effect often enhances the stability and catalytic activity of the complex. By strategically modifying the ligand structure, it is possible to fine-tune the steric and electronic environment around the metal center, thereby optimizing the performance of the catalyst for a specific chemical transformation. The development of novel transition metal catalysts based on functionalized pyridine ligands is an active area of research with applications in cross-coupling reactions, hydrogenation, and oxidation processes. mdpi.com

Integration into Novel Materials and Functional Systems

The unique combination of a polar sulfonyl group, a hydrogen-bonding ethanol group, and a coordinating pyridine ring makes this compound an interesting candidate for incorporation into novel materials and functional systems. The pyridine moiety is a common component in functional materials due to its electronic properties and ability to participate in non-covalent interactions. nih.gov

The ability of the pyridine nitrogen to coordinate with metal ions can be exploited in the construction of metal-organic frameworks (MOFs) or coordination polymers. These materials have potential applications in gas storage, separation, and catalysis. The hydrogen-bonding capability of the ethanol group and the polarity of the sulfonyl group can influence the self-assembly and packing of molecules in the solid state, which is crucial for designing materials with specific optical or electronic properties.

Furthermore, pyridine-containing compounds are utilized in the development of functional nanomaterials and as components of supramolecular assemblies. nih.gov The specific functional groups on this compound could be leveraged to direct the assembly of such systems and to impart specific functionalities.

Table 2: Potential Material Applications of Functionalized Pyridine Derivatives

Material Type Key Functional Group Potential Application
Metal-Organic Frameworks Pyridine Nitrogen Gas Storage, Catalysis
Coordination Polymers Pyridine Nitrogen, Hydroxyl Group Sensors, Molecular Magnets
Liquid Crystals Pyridine Ring, Polar Groups Display Technologies

This table illustrates potential applications based on the general properties of functionalized pyridine derivatives.

Self-Assembly Studies of Supramolecular Architectures

Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules that are held together by non-covalent intermolecular forces. The functional groups on this compound, such as the hydroxyl group (potential hydrogen bond donor and acceptor) and the pyridine nitrogen (hydrogen bond acceptor, metal coordination site), theoretically make it a candidate for studies in self-assembly.

However, a comprehensive search of scientific databases and chemical literature reveals no specific studies or published research where this compound has been used as a building block for the self-assembly of supramolecular architectures. There are no available findings or data tables detailing its behavior in forming such structures.

Incorporation into Polymers or Hybrid Materials

The hydroxyl group of this compound provides a reactive site that could potentially be used to incorporate the molecule into larger polymeric structures. For instance, it could serve as an initiator for ring-opening polymerization or be converted into a monomer, such as an acrylate (B77674) or methacrylate, for use in free-radical polymerization. The presence of the methylsulfonylpyridine moiety could impart specific properties, such as altered polarity, thermal stability, or refractive index, to the resulting polymer or hybrid material.

Despite this theoretical potential, there is currently no published research detailing the successful incorporation of this compound into polymers or hybrid materials. Consequently, there are no research findings or data to report on the properties or performance of such materials.

Analytical Chemistry Applications (e.g., as a Standard, Probe)

In analytical chemistry, well-characterized, pure compounds are often used as reference standards for the identification and quantification of substances. Given that this compound can be synthesized and purified, it could potentially serve as a reference standard in analytical methods like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), particularly for monitoring syntheses where it is an intermediate. Furthermore, molecules with specific functional groups are sometimes developed as analytical probes for detecting certain ions or molecules.

A review of the literature, however, does not indicate any established use of this compound as a certified reference material, an analytical standard for routine analysis, or as a chemical probe. There are no documented methods or research findings describing its application for these purposes.

Q & A

Q. What are the common synthetic strategies for introducing the methylsulfonyl group into the pyridine ring of 1-(6-(Methylsulfonyl)pyridin-3-yl)ethanol?

The methylsulfonyl group can be introduced via:

  • Sulfonation : Reacting 6-chloropyridine derivatives with methanesulfonyl chloride in the presence of a base (e.g., K2_2CO3_3) under anhydrous conditions. Solvents like DMSO or dichloromethane are optimal for solubility and reactivity .
  • Oxidation of methylthio precursors : Using oxidizing agents such as Oxone or mCPBA to convert a methylthio (-SMe) group to sulfonyl (-SO2_2Me). Reaction conditions (temperature, time) must be tightly controlled to avoid over-oxidation or decomposition .

Q. How is the purity and structural integrity of this compound verified in synthetic chemistry research?

  • HPLC : A C18 column with acetonitrile/water gradient elution (e.g., 60:40 to 90:10 over 20 minutes) detects impurities at 254 nm. Retention time and peak symmetry confirm purity (>98%) .
  • NMR : 1H NMR shows a singlet at δ 3.1 ppm for the methylsulfonyl group and a multiplet at δ 3.7–4.0 ppm for the ethanol CH2_2OH. 13C NMR confirms the pyridine ring carbons (δ 120–150 ppm) and sulfonyl carbon (δ 44 ppm) .
  • HRMS : Exact mass (e.g., [M+H]+^+ calculated for C8_8H11_{11}NO3_3S: 202.0538) validates molecular integrity .

Q. What are the recommended storage conditions to ensure the stability of this compound in long-term studies?

  • Store at -20°C under inert gas (argon) in amber glass vials to prevent photodegradation.
  • Use 3Å molecular sieves to mitigate hygroscopicity. Stability should be monitored every 6 months via TLC or HPLC to detect hydrolysis or oxidation byproducts .

Advanced Research Questions

Q. What factors contribute to contradictory data in the reactivity of this compound under different catalytic conditions?

  • Catalyst selectivity : Pd catalysts may favor cross-coupling reactions (e.g., Suzuki-Miyaura), while Ni catalysts could induce dehydroxylation or C-S bond cleavage.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for nucleophilic substitutions, whereas nonpolar solvents (toluene) may promote radical pathways.
  • Trace impurities : Residual water or oxygen can hydrolyze the sulfonyl group or oxidize the ethanol moiety. Use of glovebox techniques and degassed solvents minimizes side reactions .

Q. How can molecular docking studies predict the binding affinity of this compound with potential enzyme targets?

  • Glide docking (Schrödinger) : The ligand is flexibly docked into a rigid protein grid. The sulfonyl group forms hydrogen bonds with residues like Asp189 (thrombin), while the pyridine ring engages in π-π stacking with Phe174.
  • Validation : RMSD values <2 Å between docked and crystallographic poses ensure accuracy. Docking scores (e.g., GlideScore) correlate with experimental IC50_{50} values for enzyme inhibition .

Q. In SAR studies, how does the position of the methylsulfonyl group on the pyridine ring influence bioactivity?

  • Regioselectivity : 6-Substituted analogs exhibit higher binding affinity to kinases due to optimal hydrogen bonding with catalytic lysines (e.g., EGFR). 2-Substituted isomers show steric hindrance, reducing potency.
  • Synthesis : Directed ortho-metalation or C-H activation enables regioselective functionalization. Computational electrostatic potential maps (Gaussian 16) predict electron-deficient regions for sulfonyl group placement .

Q. How can conflicting solubility data for this compound in aqueous vs. organic solvents be resolved?

  • Solvent optimization : Use co-solvents (e.g., 10% DMSO in PBS) to enhance aqueous solubility.
  • Surface plasmon resonance (SPR) : Measures binding kinetics in physiological buffers, accounting for aggregation artifacts. Dynamic light scattering (DLS) identifies micelle formation in organic-aqueous mixtures .

Q. What analytical methods are suitable for resolving enantiomeric impurities in chiral derivatives of this compound?

  • Chiral HPLC : A Chiralpak AD-H column with hexane/isopropanol (85:15) separates enantiomers (Rt_t 8.2 vs. 9.5 min).
  • Circular dichroism (CD) : Confirms absolute configuration by comparing experimental spectra to DFT-simulated data (e.g., B3LYP/6-31G*) .

Q. Notes

  • Data Contradictions : Discrepancies in reactivity or solubility often stem from unaccounted variables (e.g., trace metal catalysts, solvent purity). DOE (Design of Experiments) and advanced analytics (e.g., LC-MS/MS) clarify ambiguities.
  • Methodological Rigor : Always validate synthetic routes with control reactions (e.g., omitting catalysts) and benchmark computational models against experimental data.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.